N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate hemihydrate
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Overview
Description
N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate hemihydrate is a complex organic compound that features a piperazine ring, a nitrophenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide typically involves the reaction of 2-nitroaniline with phenylacetyl chloride to form N-(2-nitrophenyl)-N-phenylacetamide. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene and may require catalysts or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-5-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
- N-(2-Bromophenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide
Uniqueness
N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
118989-82-5 |
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Molecular Formula |
C27H30N4O11 |
Molecular Weight |
586.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H22N4O3.2C4H4O4/c1-15-13-21(11-12-22(15)16-7-3-2-4-8-16)14-19(24)20-17-9-5-6-10-18(17)23(25)26;2*5-3(6)1-2-4(7)8/h2-10,15H,11-14H2,1H3,(H,20,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
BORREWCOCHDKEL-LVEZLNDCSA-N |
Isomeric SMILES |
CC1N(CCN(C1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-].C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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